REACTION_CXSMILES
|
NC1C2C3C=CC=CC=3SC=2NC2C=C(F)C=CC=2N=1.[ClH:21].FC1C=CC2N=[C:28]([N:39]3[CH2:44][CH2:43][N:42](CCC)[CH2:41][CH2:40]3)[C:29]3C4C=CC=CC=4S[C:30]=3NC=2C=1>CS(C)=O>[ClH:21].[CH2:28]([N:39]1[CH2:44][CH2:43][NH:42][CH2:41][CH2:40]1)[CH2:29][CH3:30]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N=C(C3=C(N2)SC2=C3C=CC=C2)N2CCN(CC2)CCC)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(NC3=C(N1)C=CC(=C3)F)SC3=C2C=CC=C3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC1C2C3C=CC=CC=3SC=2NC2C=C(F)C=CC=2N=1.[ClH:21].FC1C=CC2N=[C:28]([N:39]3[CH2:44][CH2:43][N:42](CCC)[CH2:41][CH2:40]3)[C:29]3C4C=CC=CC=4S[C:30]=3NC=2C=1>CS(C)=O>[ClH:21].[CH2:28]([N:39]1[CH2:44][CH2:43][NH:42][CH2:41][CH2:40]1)[CH2:29][CH3:30]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N=C(C3=C(N2)SC2=C3C=CC=C2)N2CCN(CC2)CCC)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(NC3=C(N1)C=CC(=C3)F)SC3=C2C=CC=C3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |